(2E)-3-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide
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Overview
Description
3-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a fluorophenyl group and a trichlorophenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide typically involves the reaction of 4-fluoroaniline with 2,4,5-trichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then subjected to further reaction with acryloyl chloride to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide
- 3-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acrylamide
- 3-(4-methylphenyl)-N-(2,4,5-trichlorophenyl)acrylamide
Uniqueness
3-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C15H9Cl3FNO |
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Molecular Weight |
344.6 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H9Cl3FNO/c16-11-7-13(18)14(8-12(11)17)20-15(21)6-3-9-1-4-10(19)5-2-9/h1-8H,(H,20,21)/b6-3+ |
InChI Key |
OZNYTLWWUDGUOJ-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)F |
Origin of Product |
United States |
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